molecular formula C7H10ClN3 B3220676 4-Chloro-5-isopropylpyrimidin-2-amine CAS No. 1201657-30-8

4-Chloro-5-isopropylpyrimidin-2-amine

Cat. No.: B3220676
CAS No.: 1201657-30-8
M. Wt: 171.63 g/mol
InChI Key: FUSBTPXAPLWXHI-UHFFFAOYSA-N
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Description

4-Chloro-5-isopropylpyrimidin-2-amine is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The 2-aminopyrimidine scaffold is a privileged structure in pharmacology, known for its ability to serve as a key building block for molecules with diverse biological activities . This compound features a reactive chloro substituent and an isopropyl amine group, making it a versatile intermediate for further chemical modifications, particularly via nucleophilic aromatic substitution reactions. Research Applications and Value: Compounds based on the 2-aminopyrimidine structure have demonstrated a wide range of biological activities in scientific research, including potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents . Specific research has identified certain 2-aminopyrimidine derivatives as exceptionally potent inhibitors of the β-glucuronidase enzyme . The overactivity of this enzyme is associated with several pathological conditions, including colon cancer and urinary tract infections, making its inhibition a valuable therapeutic strategy . Furthermore, the broader class of 5-substituted pyrimidines is frequently explored to improve the biological properties and optimize the pharmacokinetic profiles of drug candidates . Researchers utilize this chloro-substituted amine primarily as a precursor in the synthesis of more complex molecules for screening and development purposes. Handling and Safety: Please consult the Safety Data Sheet (SDS) for safe handling and storage procedures. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-propan-2-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-4(2)5-3-10-7(9)11-6(5)8/h3-4H,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSBTPXAPLWXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262892
Record name 4-Chloro-5-(1-methylethyl)-2-pyrimidinamine
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Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201657-30-8
Record name 4-Chloro-5-(1-methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201657-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-(1-methylethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 5 Isopropylpyrimidin 2 Amine and Analogues

Strategies for the Synthesis of 4-Chloro-5-isopropylpyrimidin-2-amine

A prevalent and direct method for synthesizing this compound involves the dehydroxy-chlorination of its corresponding pyrimidinone precursor, 2-amino-5-isopropylpyrimidin-4(3H)-one. This transformation is most commonly accomplished using phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst. nih.gov

The reaction mechanism involves the activation of the pyrimidinone's carbonyl oxygen by POCl₃, converting the hydroxyl group into a better leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate (B84403) group, yielding the desired 4-chloro product. The general protocol often involves heating the substrate in excess POCl₃, which also serves as the solvent. researchgate.net However, to improve the economic and environmental profile of the synthesis, methods using equimolar amounts of POCl₃ in a sealed reactor have been developed, proving effective for large-scale preparations. nih.gov The addition of an organic base, such as pyridine (B92270) or N,N-dimethylaniline, can be used to neutralize the HCl generated during the reaction and accelerate the process. nih.govresearchgate.net While POCl₃ alone is effective, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed as a more robust chlorinating agent for less reactive substrates. indianchemicalsociety.com

Table 1: Comparison of Chlorination Conditions for Pyrimidinones
Chlorinating Agent(s)Typical ConditionsRole of AdditivesAdvantagesDisadvantages
POCl₃ (excess)Reflux (100-110 °C)N/A (POCl₃ acts as solvent)Well-established, effective for many substrates. researchgate.netEnvironmentally burdensome, harsh workup for excess reagent. nih.gov
POCl₃ (equimolar) + Base (e.g., Pyridine)Sealed reactor, 140-160 °CBase neutralizes HCl byproduct.Solvent-free, suitable for large scale, reduced waste. nih.govRequires high temperatures and a sealed system.
POCl₃ + PCl₅Heating/RefluxPCl₅ increases chlorinating strength. indianchemicalsociety.comEffective for unreactive or challenging substrates.Generates more corrosive byproducts.
SOCl₂ + DMF (catalyst)Reflux in an inert solventDMF forms Vilsmeier reagent as the active chlorinating species.Milder conditions may be possible for sensitive substrates.May not be effective for all pyrimidinone systems.

An alternative strategy begins with a pre-functionalized pyrimidine (B1678525) core, such as 2,4-dichloro-5-isopropylpyrimidine (B52488). The synthesis of the target compound is then achieved through a selective nucleophilic aromatic substitution (SNAr) reaction. The different electronic environments of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring allow for regioselective substitution.

Generally, the C4 position in dichloropyrimidines is more susceptible to nucleophilic attack than the C2 position due to greater activation by the ring nitrogen atoms. This allows for the selective displacement of the C4-chloro group. By treating 2,4-dichloro-5-isopropylpyrimidine with ammonia (B1221849) or a protected amine source under controlled conditions, one can achieve selective amination at the C4 position, leaving the C2-chloro group intact. Subsequent reaction at the C2 position could then introduce the desired amino group. Conversely, starting with a substrate like 2,4-dichloro-5-isopropylpyrimidine, direct reaction with an aminating agent could potentially yield 4-amino-2-chloro-5-isopropylpyrimidine, which would then require a subsequent chlorination at the 4-position, which is a less direct route. researchgate.net More advanced methods have been developed for direct C-H amination, which can introduce amino groups onto the pyrimidine ring without pre-functionalization, offering a more atom-economical approach. nih.govresearchgate.net

Modern synthetic organic chemistry offers powerful tools for modifying heterocyclic cores through transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium catalysis is particularly prominent in this area. mdpi.com For the synthesis of this compound, these methods could be employed to introduce either the isopropyl group or the amino group onto a pre-existing pyrimidine scaffold.

Introduction of the Isopropyl Group: Starting with 2-amino-4,5-dichloropyrimidine, a Suzuki or Negishi cross-coupling reaction could be used to selectively introduce the isopropyl group at the C5 position. This would require an isopropylboronic acid derivative or an organozinc reagent, respectively, along with a suitable palladium catalyst and ligand system.

Introduction of the Amino Group: The Buchwald-Hartwig amination provides a route to form the C-N bond. Starting with a 2,4-dichloro-5-isopropylpyrimidine, this reaction could be used to selectively introduce the amino group at the C2 position. The selectivity between the C2 and C4 positions can often be controlled by the choice of ligand. nih.gov

These cross-coupling reactions are valued for their high functional group tolerance and ability to be performed under relatively mild conditions. rsc.org

Instead of modifying an existing pyrimidine, the ring can be constructed from acyclic precursors. The most common approach for synthesizing the 2-aminopyrimidine (B69317) core is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dielectrophilic three-carbon unit with guanidine (B92328). wikipedia.orgbu.edu.eg

To form the 2-amino-5-isopropylpyrimidine core, a suitable three-carbon precursor bearing the isopropyl group is required. This could be a derivative of isobutyrylacetonitrile, 2-isopropylmalondialdehyde, or a related β-dicarbonyl compound. The reaction involves the condensation of the two nitrogen atoms of guanidine with the two electrophilic carbon centers of the three-carbon fragment, followed by dehydration to form the aromatic pyrimidine ring. This method is fundamental and highly versatile for creating a wide array of substituted pyrimidines. nih.gov The resulting 2-amino-5-isopropylpyrimidin-4(3H)-one can then be chlorinated as described in section 2.1.1.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like pyrimidines. mdpi.combohrium.com These methods are advantageous due to their operational simplicity, reduced reaction times, and often higher yields compared to multi-step syntheses. scholarsresearchlibrary.com

A potential MCR for the 2-amino-5-isopropylpyrimidine core could involve the one-pot condensation of isobutyraldehyde (B47883) (to provide the isopropyl group and C5), a compound with an active methylene (B1212753) group like ethyl cyanoacetate (B8463686) (providing C4 and C6), and guanidine nitrate (B79036) (providing the N-C-N fragment). scholarsresearchlibrary.com Such reactions are often catalyzed by a simple base like piperidine (B6355638) and can sometimes be performed in environmentally benign solvents like water. scholarsresearchlibrary.comresearchgate.net The development of MCRs is a key area of green chemistry, offering sustainable routes to important heterocyclic scaffolds. acs.org

Optimization of Synthetic Pathways

Key Optimization Parameters:

Reagent Stoichiometry: For chlorination with POCl₃, moving from using the reagent as a solvent to using equimolar quantities significantly reduces waste and simplifies the workup process. This has been shown to be effective for large-scale production without compromising yield. nih.gov

Catalyst and Ligand Screening: In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent is critical. High-throughput screening can identify the optimal combination to maximize yield and selectivity while minimizing catalyst loading.

Reaction Conditions: Temperature, pressure, and reaction time are fundamental parameters to optimize. For instance, microwave-assisted synthesis can dramatically reduce reaction times for nucleophilic substitutions or MCRs. acs.orgnih.gov

Pathway Selection: A comparative analysis of the different strategies reveals trade-offs. The chlorination of a pyrimidinone precursor (2.1.1) is often direct and high-yielding but relies on the availability of the precursor and uses harsh reagents. De novo synthesis via cyclocondensation (2.1.4) or MCRs (2.1.5) offers high flexibility in introducing substituents but may require more extensive initial optimization to achieve high yields.

Table 2: Strategic Comparison of Synthetic Pathways
Synthetic StrategyKey PrecursorsPrimary AdvantagesPrimary Challenges
Chlorination of Pyrimidinone2-Amino-5-isopropylpyrimidin-4(3H)-oneDirect, often high-yielding, well-established chemistry. nih.govRequires pyrimidinone precursor; uses corrosive/hazardous reagents (POCl₃).
Nucleophilic Substitution2,4-Dichloro-5-isopropylpyrimidineAllows for late-stage functionalization.Controlling regioselectivity can be challenging; multi-step process.
Pd-Catalyzed CouplingHalogenated pyrimidine + organometallic reagentHigh functional group tolerance, mild conditions. nih.govCost of catalyst/ligands; potential for metal contamination in the product.
CyclocondensationIsopropyl-substituted 1,3-dicarbonyl + GuanidineBuilds the core ring, highly versatile. wikipedia.orgAvailability of the substituted 1,3-dicarbonyl precursor.
Multi-Component ReactionAldehyde, active methylene compound, GuanidineHigh step- and atom-economy, operational simplicity. scholarsresearchlibrary.comRequires significant optimization to control side reactions and maximize yield.

Ultimately, the optimal pathway is determined by a balance of factors including raw material cost, process safety, scalability, and environmental impact.

Catalyst Selection and Reaction Kinetics

The choice of catalyst plays a pivotal role in the synthesis of pyrimidine derivatives, influencing both reaction rates and yields. For the construction of the pyrimidine core, various catalysts have been employed. For instance, multicomponent reactions for pyrimidine synthesis can be efficiently catalyzed by iridium-pincer complexes, which facilitate a sustainable process from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgmdpi.com Nickel(II) complexes have also been demonstrated to be effective catalysts for the acceptorless dehydrogenative annulation of alcohols to form pyrimidine analogues.

In the chlorination step, which is critical for introducing the chloro-substituent at the 4-position, reagents like phosphorus oxychloride (POCl3) are commonly used. The reaction kinetics of this step are highly dependent on the temperature and the presence of a base catalyst. Studies on the synthesis of related 2-chloro-4-amino-5-fluoropyrimidine have explored the use of various base catalysts with different pKa values, noting that stronger bases can lead to higher yields in shorter reaction times. japsonline.com

Microwave-assisted synthesis has also emerged as a technique to accelerate reaction kinetics significantly. For the synthesis of 2-amino-4-chloro-pyrimidine derivatives, microwave irradiation has been shown to reduce reaction times from hours to minutes. nih.gov

The kinetics of the final amination step, where an amine is introduced at the 2-position, are influenced by the solvent, temperature, and the presence of an acid or base. Acid-promoted amination of related 4-chloropyrrolopyrimidines has been studied, indicating that the reaction rate is sensitive to the amount of acid used. nih.gov

Table 1: Comparison of Catalytic Systems in Pyrimidine Synthesis

Catalyst SystemReaction TypeTypical SubstratesKey Advantages
Iridium-Pincer ComplexesMulticomponent SynthesisAmidines, AlcoholsHigh regioselectivity, Sustainable
Nickel(II) ComplexesDehydrogenative AnnulationAlcohols, BenzamidinesEfficient for trisubstituted pyrimidines
Base Catalysis (e.g., organic bases with POCl3)ChlorinationHydroxypyrimidinesControls reaction rate and yield
Microwave IrradiationVariousGeneral pyrimidine synthesisDrastic reduction in reaction time

Solvent System Optimization and Its Impact on Reaction Outcome

The choice of solvent is a critical parameter that can significantly influence the yield, purity, and reaction rate of pyrimidine synthesis. The optimal solvent system often depends on the specific reaction step, be it the initial cyclization, subsequent halogenation, or final amination.

For the synthesis of pyrimidine derivatives through multicomponent reactions, acetic acid has been identified as a superior solvent in certain cases. researchgate.net In the context of halogenation, particularly when using reagents like N-halosuccinimides, ionic liquids have been explored as a green and reusable medium, offering high efficiency without the need for a catalyst. elsevierpure.com

The amination of chloropyrimidines is particularly sensitive to the solvent system. A study on the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine revealed that water can be a more effective solvent than various alcohols or DMF, leading to higher reaction rates. nih.gov However, for highly lipophilic and crystalline compounds, 2-propanol was found to be more efficient. nih.gov The use of an environmentally benign solvent like water is also advantageous for reducing the environmental impact of the synthesis. researchgate.net

In microwave-assisted syntheses of 2-amino-4-chloro-pyrimidine derivatives, a systematic solvent screening demonstrated that anhydrous propanol (B110389) provided favorable conditions for the reaction. nih.gov

Table 2: Impact of Solvent on the Amination of 4-Chloropyrrolopyrimidines

SolventRelative Reaction RateKey Observations
WaterHighEnvironmentally friendly, minimizes solvolysis with low acid concentration. nih.gov
2-PropanolModerate to HighEffective for lipophilic and crystalline substrates. nih.gov
Methanol/EthanolModerateCan lead to side products through solvolysis. nih.gov
DMFLowSlower reaction rates compared to water and alcohols. nih.gov

Temperature Control and Reaction Time Parameterization

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results in the synthesis of this compound. The ideal temperature profile can vary for each step of the synthesis.

For the chlorination of hydroxypyrimidines using phosphorus oxychloride, the reaction is often carried out at elevated temperatures, typically under reflux conditions. For instance, the synthesis of 2-chloro-4-amino-5-fluoropyrimidine involves slowly raising the temperature to 106-110 °C and maintaining it for an extended period, such as 14 hours. japsonline.com

In contrast, microwave-assisted syntheses can dramatically reduce the required reaction time and often allow for precise temperature control. The synthesis of 2-amino-4-chloro-pyrimidine derivatives via microwave irradiation was performed at 120–140 °C for a much shorter duration of 15–30 minutes. nih.gov

The amination step also requires careful temperature management. Acid-promoted aminations in water have been successfully carried out at temperatures ranging from 40 °C to 80 °C, with higher temperatures generally leading to faster reactions. nih.gov However, elevated temperatures can also increase the rate of competing side reactions, such as hydrolysis of the chloro-substituent.

Table 3: Temperature and Time Parameters for Key Synthetic Steps

Synthetic StepTypical Temperature Range (°C)Typical Reaction TimeMethod
Chlorination with POCl3100 - 11012 - 16 hoursConventional Heating
Microwave-assisted Amination120 - 14015 - 30 minutesMicrowave Irradiation
Acid-promoted Amination in Water40 - 801 - 6 hoursConventional Heating

Regioselectivity and Stereoselectivity in Pyrimidine Derivatization

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrimidines like this compound. The substitution pattern is often determined by the inherent electronic properties of the pyrimidine ring and the nature of the attacking and leaving groups. In the case of di-chlorinated pyrimidines, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. mdpi.com This is attributed to the electronic effects of the ring nitrogen atoms, which make the C4 position more electrophilic. mdpi.com

Theoretical studies, such as DFT calculations, on related quinazoline (B50416) systems have confirmed that the carbon atom at the 4-position has a higher LUMO coefficient, making it the preferred site for nucleophilic attack. mdpi.com This inherent regioselectivity is crucial for the synthesis of 2-amino-4-chloropyrimidines, where the amino group is selectively introduced at the 2-position, often by starting with a 2-aminopyrimidine precursor that is subsequently chlorinated at the 4-position, or by selective amination of a 2,4-dichloropyrimidine.

Stereoselectivity becomes relevant when chiral centers are present or introduced into the molecule. While the core pyrimidine ring is planar, the introduction of substituents with chiral centers, or the creation of such centers during the synthesis, requires stereoselective methods. For instance, the use of chiral catalysts, such as ruthenium(II)-phenyloxazoline complexes, has been reported for the enantioselective synthesis of chiral pyrimidine carbocyclic nucleosides. acs.org Although this compound itself is achiral, the principles of stereoselective synthesis would be applicable to the synthesis of chiral analogues.

Scalability Considerations in Laboratory and Pilot-Scale Synthesis

Transitioning the synthesis of this compound from the laboratory to a pilot or industrial scale introduces a new set of challenges that require careful consideration of process efficiency, safety, and environmental impact.

Development of Catalytic Alternatives to Stoichiometric Reagents

A key aspect of green chemistry and process scalability is the replacement of stoichiometric reagents with catalytic alternatives. rsc.org In traditional pyrimidine synthesis, chlorination is often achieved using stoichiometric amounts of phosphorus oxychloride, which generates significant amounts of phosphorus-containing waste. The development of catalytic chlorination methods would be a significant advancement.

While direct catalytic chlorination of the pyrimidine core is challenging, the broader field of C-H halogenation is seeing the emergence of catalytic methods. For example, hypervalent iodine(III) reagents have been used to facilitate clean and effective halogenation of related heterocyclic systems under aqueous and ambient conditions, suggesting a potential avenue for greener alternatives. rsc.org

In other steps of the synthesis, such as the construction of the pyrimidine ring, the use of catalysts like iridium or nickel complexes already represents a move away from less efficient, stoichiometric methods. organic-chemistry.org These catalytic processes are often more atom-economical and can be designed for catalyst recycling, which is highly desirable for large-scale production.

Waste Stream Management in Pyrimidine Synthesis

The management of waste streams is a critical factor in the scalability and environmental sustainability of chemical syntheses. The synthesis of halogenated pyrimidines can generate several waste streams that require proper handling and disposal.

The use of phosphorus oxychloride for chlorination results in the formation of phosphoric acid and other phosphorus-containing byproducts, which must be neutralized and treated. Solvents used in the reaction and extraction steps also contribute to the waste stream. The choice of solvent can have a significant impact on the environmental footprint of the process. The use of greener solvents like water, where feasible, can simplify waste treatment. nih.gov

Recycling of solvents and catalysts is a key strategy for waste reduction. For example, the use of ionic liquids as a solvent for halogenation allows for their recovery and reuse. elsevierpure.com The development of continuous flow processes can also contribute to better waste management by improving reaction efficiency and minimizing the use of excess reagents.

In the context of pyrimidine metabolism, the degradation products are typically water-soluble compounds that are excreted. creative-proteomics.com While not directly related to synthetic waste, this highlights the importance of producing a final product with high purity to avoid the introduction of potentially harmful impurities into the environment or downstream applications.

Comparative Analysis of Diverse Synthetic Routes for Pyrimidine-2-amines

The synthesis of 2-aminopyrimidine derivatives is a cornerstone of medicinal and agricultural chemistry, owing to the broad biological activities exhibited by this scaffold. ijpsjournal.com The strategic construction of these molecules, particularly those with specific substitution patterns like this compound and its analogues, involves several distinct synthetic approaches. These methodologies can be broadly categorized into two primary strategies: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing pyrimidine core. nih.govresearchgate.net A comparative analysis of these routes reveals trade-offs in terms of efficiency, versatility, and reaction conditions.

Two of the most prevalent methods for synthesizing substituted pyrimidines are condensation reactions to form the heterocycle and substitution reactions on a pyrimidine ring. nih.gov The condensation pathway often involves reacting moieties with the necessary substituents, while the substitution method typically involves replacing a leaving group, such as a halogen, with an amino group. nih.gov The latter can sometimes be less efficient, particularly with arylamines, which may require a significant excess of the nucleophile. nih.gov

Condensation Reactions for Ring Formation

The classical and most fundamental approach to pyrimidine synthesis involves the cyclocondensation of a three-carbon component with a guanidine-containing reagent. This method is highly versatile, allowing for the introduction of various substituents at positions 4, 5, and 6 of the pyrimidine ring, depending on the choice of the 1,3-dielectrophile precursor.

Key precursors for this route include α,β-unsaturated ketones, which can react with guanidines under reflux conditions, often in ethanol, to yield the corresponding 2-aminopyrimidine derivatives. nih.gov For instance, the condensation of vinylogues of amides or enol ethers with alkyl or aryl guanidines can produce carbo- or heterocycle-fused 2-aminopyrimidines in yields ranging from 35% to 75%. nih.gov Another variation involves the reaction of methyl ketones with dimethylformamide-dimethylacetal (DMF-DMA) to form 3-(dimethylamino)-1-aryl-2-en-1-ones, which are then condensed with guanidine hydrochloride to furnish the 2-aminopyrimidine ring system. brieflands.com

Advances in reaction conditions, such as the use of ultrasonic irradiation, have been shown to significantly reduce reaction times to under an hour, compared to conventional heating methods that can take much longer. nih.gov

Nucleophilic Substitution on a Pyrimidine Core

An alternative and widely used strategy is the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine ring. This approach is particularly valuable for the synthesis of chloro-substituted aminopyrimidines. The starting materials are typically di- or tri-chlorinated pyrimidines, which offer multiple sites for selective substitution.

A common precursor is 2-amino-4,6-dichloropyrimidine. By reacting this compound with various primary or secondary amines, often in the presence of a base like triethylamine (B128534) and sometimes under solvent-free conditions at elevated temperatures (80–90 °C), a diverse range of 4-substituted-6-chloro-2-aminopyrimidine analogues can be synthesized in good to excellent yields. mdpi.comresearchgate.netnih.gov The reaction proceeds via nucleophilic displacement of one of the chlorine atoms, which are activated by the electron-withdrawing nature of the pyrimidine ring.

Similarly, 2,4-dichloropyrimidines can be selectively aminated. The reaction with aromatic amines tends to occur preferentially at the C4 position over the C2 position. nih.gov Microwave-assisted synthesis has emerged as a powerful tool for this type of transformation, allowing for rapid reactions (15-30 minutes) at high temperatures (120-140 °C) to produce 2-amino-4-substituted pyrimidines. nih.gov

The following table provides a comparative overview of these primary synthetic strategies.

Synthetic RouteKey PrecursorsGeneral ConditionsAdvantagesDisadvantages/Limitations
Condensation/Cyclizationα,β-Unsaturated ketones, β-Dicarbonyl compounds, Guanidine derivativesReflux in polar solvents (e.g., ethanol), often with a base (e.g., NaOEt). nih.gov Ultrasound irradiation can be used to accelerate the reaction. nih.govBuilds the core ring structure; allows for diverse C4, C5, and C6 substituents from readily available starting materials.Requires specific acyclic precursors that may not be commercially available; regioselectivity can be an issue with unsymmetrical precursors.
Nucleophilic Substitution (SNAr)Di- or tri-chlorinated pyrimidines (e.g., 2-amino-4,6-dichloropyrimidine), various aminesHeating with a base (e.g., triethylamine), can be performed neat or in solvents like propanol. mdpi.comnih.gov Microwave assistance significantly reduces reaction times. nih.govHighly efficient for introducing amino groups; starting halopyrimidines are often commercially available; allows for late-stage diversification.Limited by the substitution pattern of the starting pyrimidine; regioselectivity between different halogen positions can be challenging to control. nih.gov

The choice of synthetic route is ultimately dictated by the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The following table details specific research findings for the synthesis of 2-aminopyrimidine analogues.

Reaction TypeStarting MaterialsProduct TypeYieldReference
Nucleophilic Substitution2-Amino-4,6-dichloropyrimidine, Substituted amines, Triethylamine4-Substituted-6-chloro-2-aminopyrimidinesGood to excellent mdpi.comresearchgate.netnih.gov
Condensationα,β-Unsaturated ketones, Alkyl(aryl)guanidinesCarbo- or heterocycle-fused 2-aminopyrimidines35-75% nih.gov
Nucleophilic Substitution (Microwave)2-Amino-4-chloropyrimidine (B19991), Substituted amines, TriethylamineN4-Substituted-2-aminopyrimidinesUp to 54% nih.gov
CondensationMethyl ketones, DMF-DMA, Guanidine HCl2-Aminopyrimidine derivativesNot specified brieflands.com

Reactivity and Chemical Transformations of 4 Chloro 5 Isopropylpyrimidin 2 Amine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of a good leaving group, such as the chlorine atom at the C4-position.

The chlorine atom at the C4-position of 4-Chloro-5-isopropylpyrimidin-2-amine is readily displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). The reaction of halogenopyrimidines with amines is a cornerstone of pyrimidine chemistry. arkat-usa.org

Amines: The reaction with primary and secondary amines is a common transformation, leading to the formation of N-substituted 5-isopropylpyrimidine-2,4-diamines. These reactions can be conducted under thermal conditions, sometimes requiring an excess of the amine to act as a base for the generated HCl. nih.gov The reactivity of the amine nucleophile is a key factor; for instance, electron-deficient anilines may result in lower yields due to reduced nucleophilicity. cas.cn The use of bases like diisopropylethylamine (DIPEA) can facilitate the reaction. researchgate.net

Thiols: Thiolates, being potent nucleophiles, can also displace the C4-chloro group to form 4-thioether-substituted pyrimidines. The high acidity of thiols can sometimes reduce the nucleophilicity of other reagents if not properly managed. cas.cn

Alkoxides: Alkoxides react to form 4-alkoxy-5-isopropylpyrimidin-2-amines. However, in some cases, particularly with electron-withdrawing groups on the pyrimidine ring, the resulting alkoxy group can itself be displaced by stronger nucleophiles like amines. chemrxiv.org

The table below summarizes typical nucleophilic substitution reactions.

NucleophileReagent ExampleProduct TypeReaction Conditions
Amine Aniline4-Anilino-5-isopropylpyrimidin-2-amineAcidic conditions in water or basic/thermal conditions in organic solvents. nih.gov
Thiol Sodium thiophenoxide4-(Phenylthio)-5-isopropylpyrimidin-2-amineTypically requires a base to generate the thiolate anion.
Alkoxide Sodium methoxide4-Methoxy-5-isopropylpyrimidin-2-amineReaction with sodium alkoxide in an alcohol solvent.

The substituents on the pyrimidine ring significantly modulate its reactivity. researchgate.net

2-Amino Group: The amino group at the C2-position is a strong electron-donating group. It increases the electron density of the pyrimidine ring, which generally deactivates it towards nucleophilic attack compared to an unsubstituted ring. However, its presence is crucial for the biological activity often sought in the resulting substituted products. nih.gov The proton donor ability of the amino group is influenced by the number and position of heteroatoms in the aromatic ring. researchgate.net

5-Isopropyl Group: The isopropyl group at the C5-position exerts a steric influence on the adjacent C4-position. While it does not prevent nucleophilic substitution, it can affect the rate of reaction and may hinder the approach of very bulky nucleophiles. nih.gov This steric hindrance can be a factor in controlling regioselectivity in more complex pyrimidine systems. nih.gov

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide. libretexts.org This reaction can be applied to this compound to introduce aryl or vinyl substituents at the C4-position, creating a C-C bond. libretexts.orgresearchgate.net

The general catalytic cycle involves three main steps: oxidative addition of the chloropyrimidine to a Pd(0) complex, transmetalation with the organoboron species (in the presence of a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Typical Suzuki-Miyaura Reaction Conditions:

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. erciyes.edu.trresearchgate.net

Organoboron Reagent: An aryl or vinyl boronic acid or boronic ester.

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step. erciyes.edu.tr

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

The table below illustrates a representative Suzuki-Miyaura coupling reaction.

Reactant 1Reactant 2Catalyst SystemBaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/Phosphine ligandK₂CO₃5-Isopropyl-4-phenylpyrimidin-2-amine

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed to functionalize the C4-position.

Electrochemical Arylation: An alternative C-C bond-forming strategy involves nickel-catalyzed electrochemical reductive cross-coupling. nih.govnih.gov This method can couple 4-amino-6-chloropyrimidines with aryl halides using a sacrificial iron anode and a nickel(II) catalyst, offering a mild route to 4-arylpyrimidines. nih.gov The proposed mechanism initiates with the reduction of Ni(II) to Ni(0), which then undergoes oxidative addition with the chloropyrimidine. nih.gov

Other Cross-Coupling Reactions: While less commonly reported for this specific substrate, other palladium-catalyzed reactions are, in principle, applicable. These include the Buchwald-Hartwig amination for C-N bond formation (to form more complex diamines) and the Sonogashira coupling for C-C triple bond formation with terminal alkynes. nih.govresearchgate.net

Oxidation and Reduction Chemistry of the Pyrimidine Core and Substituents

The oxidation and reduction chemistry of this compound is less explored in the literature compared to its substitution and coupling reactions.

Oxidation: The pyrimidine ring itself is relatively resistant to oxidation due to its electron-deficient nature. However, the amino and isopropyl substituents could potentially undergo oxidation under strong oxidizing conditions. The amino group could be oxidized to a nitroso or nitro group, though this would likely require specific reagents.

Reduction: The pyrimidine ring can be reduced under certain conditions, for example, through catalytic hydrogenation. This would disrupt the aromaticity of the ring. More commonly, reduction might affect substituents. For instance, if a nitro group were present on the ring, it could be selectively reduced to an amino group. The chloro group is generally stable to common reducing agents but can be removed under specific catalytic hydrogenolysis conditions.

Derivatization Strategies for Expanding Molecular Diversity

The derivatization of the this compound core is primarily achieved through the displacement of the C4-chloro group, which serves as a reactive handle for introducing a wide array of functional groups and for constructing more complex molecular architectures.

Introduction of Novel Functional Groups via Amination and Alkylation

The introduction of new amino and alkyl groups at the C4 position is a fundamental strategy for creating diverse libraries of pyrimidine derivatives. This is typically accomplished via nucleophilic aromatic substitution (SNAr) reactions, where the electron-deficient pyrimidine ring facilitates the displacement of the chloride by a nucleophile.

Amination: The reaction of 4-chloropyrimidines with various primary and secondary amines is a widely used transformation. For analogous compounds like 2-amino-4-chloropyrimidine (B19991), these reactions are often carried out under thermal or microwave-assisted conditions, frequently in the presence of a base such as triethylamine (B128534) to neutralize the HCl generated during the reaction. nih.gov Solvents like propanol (B110389) are common, and microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov The general conditions, extrapolated for this compound, would involve reacting the substrate with a desired amine to yield N4-substituted-5-isopropylpyrimidine-2,4-diamine derivatives. The reactivity can be influenced by the nucleophilicity of the amine and the reaction conditions. Studies on other fused chloropyrimidines have shown that such aminations can even be promoted effectively in water under acidic conditions, which can be advantageous for process safety and cost. nih.gov

Alkylation: While direct C-alkylation at the C4 position via nucleophilic substitution is less common than amination, O-alkylation and N-alkylation on substituents are prevalent. For instance, if a hydroxyl group were present on the pyrimidine ring, it could be readily alkylated. More relevant to the title compound, the exocyclic amino group could potentially undergo alkylation, although the ring nitrogen atoms are also potential sites of reaction.

The table below summarizes typical conditions for amination reactions on a related pyrimidine scaffold, which are expected to be applicable to this compound.

Table 1: Representative Conditions for Amination of 2-Amino-4-chloropyrimidine

Amine NucleophileSolventBaseConditionsReaction TimeReference
Substituted AminesAnhydrous PropanolTriethylamineMicrowave, 120–140 °C15–30 min nih.gov
Aniline DerivativesWaterHCl (catalytic)80-100 °C1-5 h nih.gov

Cyclization Reactions Leading to Fused Pyrimidine Systems

The strategic placement of nucleophiles on side chains attached to the pyrimidine core can lead to intramolecular cyclization reactions, forming fused heterocyclic systems. This is a powerful method for building molecular complexity. Although no specific examples starting from this compound are documented, extensive research on analogous systems demonstrates the feasibility of this approach.

For example, a common strategy involves a two-step process: first, an SNAr reaction at the C4 position with a bifunctional nucleophile (e.g., an amino alcohol or a diamine), followed by a second intramolecular reaction where the newly introduced nucleophilic group attacks another position on the pyrimidine ring. In related 4,6-dichloropyrimidines, alkylation with amino-substituted alkyl halides has been shown to result in intramolecular SNAr cyclization, leading to fused morpholine (B109124) and oxazepine ring systems. This process can sometimes occur spontaneously after the initial substitution, highlighting the reactivity of the chloropyrimidine core.

The formation of these fused systems is governed by factors such as the length of the linker chain, the nature of the nucleophile, and the reaction conditions. A five- or six-membered ring is generally favored.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not found in the reviewed literature, the mechanisms of its key transformations can be understood by examining studies on related activated heterocyclic systems. The SNAr reaction is the predominant mechanistic pathway.

A computational study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines provides significant insight. chemrxiv.org The reaction proceeds via a sequential SNAr mechanism. The first step is the nucleophilic attack of the amine on the carbon bearing the chlorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex. chemrxiv.org This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring and other substituents (like a nitro group). The subsequent loss of the chloride leaving group restores the aromaticity of the ring and yields the substituted product. It is highly probable that the amination of this compound follows a similar pathway.

Identification of Reaction Intermediates using Mechanistic Probes (e.g., Isotopic Labeling)

The direct observation and characterization of reaction intermediates like the Meisenheimer complex are challenging due to their transient nature. Mechanistic probes are essential tools for their identification. Although no studies employing isotopic labeling specifically for this compound have been reported, this technique is a classical method for elucidating reaction mechanisms.

For instance, isotopic labeling of the incoming nucleophile or specific positions on the pyrimidine ring could be used to track bond formation and cleavage, confirming the proposed SNAr pathway. Computational studies on analogous systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have been used to calculate the structures and relative free energies of transition states and intermediates, providing theoretical support for the existence of the Meisenheimer complex in these reactions. chemrxiv.org

Kinetic Studies to Elucidate Reaction Mechanisms

Kinetic studies are crucial for understanding reaction rates and the factors that influence them, providing further evidence for proposed mechanisms. No kinetic data for reactions involving this compound were found in the literature.

However, kinetic analyses of SNAr reactions on related heterocyclic systems, such as the reaction of substituted anilines with 2-chloro-5-nitropyridine, have been performed. Such studies typically demonstrate second-order kinetics, consistent with a bimolecular addition-elimination mechanism. The reaction rates are sensitive to the electronic properties of the substituents on both the pyrimidine ring and the nucleophile. For example, electron-withdrawing groups on the pyrimidine ring generally increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate, while electron-donating groups on the nucleophile increase its reactivity. A computational study on a nitropyrimidine analog calculated the free energy barriers for different reaction pathways, which directly relates to the reaction kinetics. chemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 5 Isopropylpyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-chloro-5-isopropylpyrimidin-2-amine, ¹H and ¹³C NMR spectra offer precise details about the chemical environment of each proton and carbon atom, while two-dimensional techniques confirm the intricate structural connections.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the amine, isopropyl, and pyrimidine (B1678525) ring protons. The chemical shift (δ) values are influenced by the electronic environment, with electronegative atoms like chlorine and nitrogen causing nearby protons to appear at a lower field (higher ppm value). libretexts.org

Amine Protons (–NH₂): A broad singlet is anticipated for the two amine protons. Its chemical shift can vary depending on the solvent and concentration.

Isopropyl Group Protons: This group gives rise to two signals: a septet for the single methine (–CH) proton and a doublet for the six equivalent methyl (–CH₃) protons. The septet multiplicity arises from coupling to the six methyl protons (n+1 rule, where n=6), while the doublet is due to coupling with the single methine proton (n+1, where n=1). docbrown.info The methine proton, being attached to a carbon adjacent to the aromatic ring, would appear further downfield than the methyl protons. libretexts.org

Pyrimidine Ring Proton: The single proton on the pyrimidine ring is expected to appear as a singlet at a significantly downfield position due to the deshielding effects of the aromatic ring and the adjacent nitrogen atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton. The number of unique carbon signals corresponds to the number of chemically non-equivalent carbon atoms in the molecule.

Pyrimidine Ring Carbons: Four distinct signals are expected for the carbons in the pyrimidine ring. The carbons directly bonded to the electronegative chlorine and nitrogen atoms (C2, C4) will be the most deshielded and appear furthest downfield. researchgate.net The carbon bearing the isopropyl group (C5) and the remaining ring carbon (C6) will have characteristic shifts influenced by their position within the heterocyclic system.

Isopropyl Group Carbons: Two signals are predicted for the isopropyl group: one for the methine carbon (–CH) and one for the two equivalent methyl carbons (–CH₃).

The precise assignment of these signals is crucial for confirming the substitution pattern on the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and structures.

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
–NH₂BroadSinglet-
Pyrimidine-HDownfieldSinglet-
Isopropyl –CHDownfield (Aliphatic)Septet~25-35
Isopropyl –CH₃Upfield (Aliphatic)Doublet~20-25
Pyrimidine C2 (C-NH₂)--~160-165
Pyrimidine C4 (C-Cl)--~158-162
Pyrimidine C5 (C-isopropyl)--~120-130
Pyrimidine C6 (C-H)--~155-160

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between protons on adjacent carbons. A clear cross-peak between the isopropyl methine septet and the methyl doublet would confirm their connectivity.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This experiment would be used to unambiguously link each proton signal to its corresponding carbon signal. For instance, it would show a correlation between the pyrimidine ring proton and its attached carbon (C6), as well as correlations for the methine and methyl groups of the isopropyl substituent.

These 2D techniques are invaluable for verifying the structural assignments made from 1D spectra, especially for complex molecules or when signal overlap occurs.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₁₀ClN₃), the molecular weight is approximately 171.65 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 171. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will appear at m/z 173 with an intensity of about one-third that of the molecular ion peak. libretexts.org This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for amines and halogenated aromatic compounds include alpha-cleavage and the loss of stable radicals or neutral molecules. libretexts.orgmiamioh.edunih.gov

Key expected fragmentation patterns include:

Loss of a methyl radical (•CH₃): Alpha-cleavage at the isopropyl group can lead to the loss of a methyl radical, resulting in a fragment ion at m/z 156.

Loss of the isopropyl group (•C₃H₇): Cleavage of the bond between the pyrimidine ring and the isopropyl group would yield a fragment at m/z 128.

Loss of a chlorine radical (•Cl): The loss of the chlorine atom would produce an ion at m/z 136.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the amine group could also occur. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Comments
173[C₇H₁₀³⁷ClN₃]⁺M+2 peak, indicating one chlorine atom. libretexts.org
171[C₇H₁₀³⁵ClN₃]⁺Molecular ion (M⁺) peak.
156[M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
128[M - C₃H₇]⁺Loss of the isopropyl radical.
136[M - Cl]⁺Loss of a chlorine radical.

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

The vibrational spectra of this compound are characterized by absorption bands corresponding to the stretching and bending motions of its constituent bonds. The assignment of these bands is based on established group frequency regions and comparison with related molecules like aminopyridines and chloropyrimidines. nih.govcore.ac.ukresearchgate.net

N–H Vibrations: The amine group typically shows two distinct stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric N–H stretching. core.ac.uk An NH₂ scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.

C–H Vibrations: Aromatic C–H stretching vibrations are generally observed in the 3100–3000 cm⁻¹ range. Aliphatic C–H stretching from the isopropyl group will appear in the 2970–2850 cm⁻¹ region. nih.gov C-H bending vibrations occur at lower frequencies.

Ring Vibrations: The pyrimidine ring C=C and C=N stretching vibrations produce a series of characteristic bands in the 1600–1400 cm⁻¹ region.

C–Cl Vibration: The C–Cl stretching vibration is expected to appear as a strong band in the FT-IR spectrum, typically in the 800–600 cm⁻¹ range.

Table 3: Characteristic Vibrational Modes for this compound Wavenumber ranges are based on data from analogous structures. core.ac.ukresearchgate.netresearchgate.net

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
N–H Asymmetric & Symmetric StretchFT-IR / FT-Raman3500 - 3300
Aromatic C–H StretchFT-IR / FT-Raman3100 - 3000
Aliphatic C–H StretchFT-IR / FT-Raman2970 - 2850
N–H Scissoring BendFT-IR1650 - 1580
C=N, C=C Ring StretchFT-IR / FT-Raman1600 - 1400
C–H Bending (Aliphatic)FT-IR / FT-Raman1470 - 1365
C–Cl StretchFT-IR800 - 600

Vibrational spectroscopy can also offer insights into the conformational properties of the molecule, particularly concerning the orientation of the isopropyl group relative to the pyrimidine ring. nih.gov Rotational isomerism can lead to the appearance of different bands in the vibrational spectra, especially in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer. nih.govelsevierpure.com The frequencies and intensities of specific bending and torsional modes involving the isopropyl group are sensitive to its rotational position and can be used to probe the conformational landscape of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available, a comprehensive understanding of its solid-state characteristics can be inferred from the analysis of closely related pyrimidine derivatives.

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of pyrimidine derivatives is well-documented through X-ray diffraction studies of analogous compounds. For instance, the crystal structure of 2-chloropyrimidin-4-amine reveals key insights into the expected bond parameters. researchgate.net The pyrimidine ring is observed to be nearly planar, a characteristic feature of aromatic systems. researchgate.net

In such structures, the carbon-nitrogen bonds within the heterocyclic ring typically exhibit lengths that are intermediate between single and double bonds, indicative of electron delocalization. The exocyclic C-Cl and C-NH2 bonds will have characteristic lengths influenced by the electronic nature of the pyrimidine ring. The isopropyl group at the C5 position in this compound would introduce specific bond lengths and angles for the C-C and C-H bonds of the alkyl chain.

To illustrate the typical geometric parameters, the following table presents representative data from a related pyrimidine structure.

Bond/AngleTypical Value (Å or °)
C-N (ring)~1.33 - 1.38 Å
C-C (ring)~1.37 - 1.42 Å
C-Cl~1.73 - 1.75 Å
C-N (amino)~1.34 - 1.36 Å
N-C-N (angle)~126 - 128°
C-N-C (angle)~115 - 117°
C-C-C (angle)~117 - 119°

Note: These values are illustrative and based on crystallographic data of related pyrimidine derivatives. Actual values for this compound may vary.

Dihedral angles, which describe the torsion around bonds, are crucial for defining the three-dimensional conformation of the molecule. For the pyrimidine ring itself, the dihedral angles are expected to be close to 0° or 180°, confirming its planarity. The orientation of the isopropyl and amino substituents relative to the pyrimidine ring would be defined by specific dihedral angles, which can influence crystal packing and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For aminopyrimidine derivatives, hydrogen bonding is a dominant force in determining the supramolecular architecture. The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.

In the crystal structure of 2-chloropyrimidin-4-amine, molecules are linked by pairs of N—H···N hydrogen bonds, forming inversion dimers. researchgate.net These dimers are further connected through additional N—H···N hydrogen bonds, creating a two-dimensional network. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding motifs, leading to the formation of well-defined supramolecular structures.

Another significant intermolecular interaction in aromatic systems is π-π stacking. The electron-rich pyrimidine rings can stack on top of each other, contributing to the stability of the crystal lattice. The presence of substituents on the pyrimidine ring can influence the nature and geometry of these stacking interactions.

Identification and Refinement of Structural Disorder

In some crystal structures, it is possible for atoms or groups of atoms to occupy more than one position in the unit cell. This phenomenon, known as structural disorder, can arise from thermal motion or the presence of different molecular conformations in the crystal. The refinement of a crystal structure involves modeling this disorder to obtain an accurate representation of the electron density. While no specific instances of structural disorder are reported for the closest analogs, it is a possibility that would be carefully assessed during a crystallographic study of this compound, particularly concerning the flexible isopropyl group.

Advanced Analytical Methodologies for Purity and Isomeric Analysis (e.g., HPLC-MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. This method is particularly valuable for assessing the purity of pharmaceutical intermediates and for separating closely related isomers.

The analysis of pyrimidine derivatives is frequently carried out using reversed-phase HPLC. researchgate.net In this mode, a nonpolar stationary phase (such as C8 or C18 silica (B1680970) gel) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For a compound like this compound, an HPLC-MS method would be developed to ensure its purity and to detect any potential isomers or impurities. The HPLC system would separate the target compound from any byproducts or starting materials from the synthesis. The mass spectrometer would then provide mass-to-charge ratio (m/z) information, confirming the identity of the eluted compounds. youtube.com

The development of a robust HPLC method involves optimizing several parameters, including the choice of column, mobile phase composition, gradient elution profile, and flow rate. youtube.com For isomeric analysis, such as separating positional isomers where the chloro and isopropyl groups are in different positions on the pyrimidine ring, the chromatographic conditions must be finely tuned to achieve baseline resolution. sielc.comhelixchrom.com The use of specialized chiral columns in HPLC can also be employed for the separation of enantiomers if a chiral center is present. mdpi.com

The mass spectrometer can be operated in various modes, such as full scan mode to detect all ions within a certain mass range, or selected ion monitoring (SIM) for enhanced sensitivity in detecting specific ions. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for confirming the identity of the compound and its metabolites or degradation products. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Chloro 5 Isopropylpyrimidin 2 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of pyrimidine (B1678525) derivatives. nih.govmdpi.com DFT calculations, often using hybrid functionals like B3LYP, provide a good balance between accuracy and computational cost for predicting molecular properties. mdpi.comnih.gov

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms in space. For 4-Chloro-5-isopropylpyrimidin-2-amine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The geometry of the pyrimidine ring is expected to be nearly planar, a common feature of aromatic heterocyclic systems. The substituents—the chloro, isopropyl, and amine groups—will have specific orientations relative to the ring. The C-Cl and C-N bond lengths are influenced by the electronic nature of the pyrimidine ring. The isopropyl group, due to its size, will influence the local geometry and may adopt a conformation that minimizes steric hindrance with the adjacent chloro and amine groups. The amino group is also expected to be nearly planar with the pyrimidine ring to maximize electronic delocalization.

Conformational analysis would be crucial for the isopropyl group, which can rotate around the C-C bond connecting it to the pyrimidine ring. Different rotational conformers would have slightly different energies, and DFT calculations can identify the most stable conformer and the energy barriers between different conformations. Studies on similar substituted pyrimidines have successfully used DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to determine optimized structural parameters. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are hypothetical values based on typical bond lengths and angles for similar structures.)

ParameterPredicted Value
Bond Lengths (Å)
C2-N11.34
N1-C61.33
C6-C51.42
C5-C41.41
C4-N31.32
N3-C21.35
C2-N(H2)1.36
C4-Cl1.74
C5-C(isopropyl)1.51
**Bond Angles (°) **
N1-C2-N3127.0
C2-N3-C4115.5
N3-C4-C5127.5
C4-C5-C6117.0
C5-C6-N1120.0
C6-N1-C2113.0
Cl-C4-C5115.0
N(H2)-C2-N1116.5

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. libretexts.org A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, which are the main electron-donating parts of the molecule. The LUMO is likely to be distributed over the pyrimidine ring, particularly around the electron-withdrawing chloro group. DFT calculations can provide precise energies and visualizations of these orbitals. The HOMO-LUMO gap for similar pyrimidine derivatives has been calculated using DFT, and these studies help in understanding their electronic transitions and reactivity. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on typical DFT calculations for similar molecules.)

ParameterPredicted Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the amino group, indicating these are sites for electrophilic attack. The region around the hydrogen atoms of the amino group and potentially near the chloro substituent would show positive potential (blue), suggesting sites for nucleophilic attack. The isopropyl group would likely have a neutral potential (green). Such maps are crucial for understanding intermolecular interactions. researchgate.net

In this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the nitrogen atoms and the amino group into the antibonding orbitals of the pyrimidine ring. This delocalization contributes to the aromatic stability of the ring. The analysis can also quantify the charge distribution on each atom, providing a more detailed picture than simple atomic charges. The interactions between the lone pairs of the nitrogen atoms and the antibonding π* orbitals of the ring are expected to be the most significant stabilizing interactions.

Table 3: Predicted NBO Analysis - Major Donor-Acceptor Interactions for this compound (Note: These are hypothetical examples of interactions and stabilization energies.)

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP(1) N1π(C2-N3)25.5
LP(1) N3π(C4-C5)22.1
LP(1) N(amine)π(C2-N1)45.8
π(C5-C6)π(C2-N3)18.2

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.netnih.gov By comparing the calculated spectrum with an experimental spectrum, one can confirm the molecular structure and assign the observed vibrational bands to specific modes.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the pyrimidine ring stretching modes, C-H stretching and bending modes of the isopropyl group, N-H stretching and bending modes of the amino group, and the C-Cl stretching mode. DFT calculations, after applying a scaling factor to account for anharmonicity and other systematic errors, generally show good agreement with experimental data for similar molecules. nih.govnih.gov

Table 4: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical vibrational frequencies for the functional groups.)

Vibrational ModePredicted Frequency (cm-1)
N-H stretch (amine)3450 - 3300
C-H stretch (isopropyl)2980 - 2870
C=N stretch (ring)1650 - 1550
C=C stretch (ring)1580 - 1450
N-H bend (amine)1620 - 1580
C-H bend (isopropyl)1470 - 1370
C-Cl stretch800 - 600

The Average Local Ionization Energy (ALIE) is another descriptor that can be mapped onto the molecular surface to indicate the regions from which it is easiest to remove an electron. Lower values of ALIE indicate more reactive sites for electrophilic attack.

For this compound, these calculations would quantify its reactivity and pinpoint the specific atoms that are most likely to participate in chemical reactions. The Fukui functions would likely confirm that the nitrogen atoms and certain carbon atoms in the ring are susceptible to electrophilic attack, while regions near the chloro group might be more prone to nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to view the time-dependent behavior of a molecule, providing insights into its flexibility, interactions with its environment, and potential degradation pathways.

The conformational landscape of this compound is largely dictated by the rotational freedom of the isopropyl group and the amino group. MD simulations would be instrumental in exploring the energetically favorable conformations and the barriers to their interconversion.

The pyrimidine ring itself is a rigid scaffold. However, the C5-isopropyl bond allows for rotation, leading to different spatial arrangements of the methyl groups relative to the ring. Similarly, the C2-amino group has rotational freedom, although resonance with the pyrimidine ring may impart some double-bond character to the C-N bond, hindering free rotation. researchgate.net

A hypothetical MD simulation would likely reveal that the isopropyl group rapidly samples its available conformational space. The flexibility of this group can influence how the molecule presents itself for intermolecular interactions. The amino group's rotation would also be a key dynamic feature, affecting its hydrogen-bonding capabilities.

Table 1: Hypothetical Torsional Angle Analysis from a Simulated MD Trajectory of this compound

Dihedral AngleDescriptionPredicted Predominant Angle Range (degrees)Significance
C4-C5-C(isopropyl)-HRotation of the isopropyl group-60 to +60, 180Defines the orientation of the isopropyl substituent relative to the pyrimidine plane.
C5-C2-N-HRotation of the amino group0 ± 20Indicates the planarity and hydrogen-bonding directionality of the amino group.

This table is a hypothetical representation based on the expected dynamics of the molecule.

Molecular dynamics simulations on related complex pyrimidine derivatives have been used to validate the stability of ligand-protein complexes, indicating that such simulations can provide robust models for the dynamic behavior of these types of molecules. mdpi.comresearchgate.netnih.gov

The behavior of this compound in solution is critically influenced by the solvent. Solvation free energy calculations can quantify the energetic cost or favorability of dissolving the compound in a given solvent. These calculations typically decompose the energy into electrostatic and non-electrostatic contributions. nih.gov

In a polar protic solvent like water, the amino group and the pyrimidine nitrogens would act as hydrogen bond acceptors and donors, leading to a favorable electrostatic contribution to the solvation free energy. Conversely, the chlorine and isopropyl groups are more hydrophobic. MD simulations can reveal the specific arrangement of solvent molecules around the solute. nih.gov

The calculation of solvation free energies can be challenging, and different computational models may yield varying results, particularly for substituted pyridines and pyrimidines. researchgate.net However, they are crucial for understanding how the compound will behave in a biological medium. For instance, more hydrophilic derivatives of similar compounds show greater desolvation penalties when binding to a target. nih.gov

Table 2: Predicted Relative Solvation Free Energies (ΔGsolv) in Different Solvents

SolventDielectric ConstantPredicted Relative ΔGsolv (kcal/mol)Key Interactions
Water78.4Most FavorableHydrogen bonding with the amino group and pyrimidine nitrogens.
Ethanol24.6FavorablePolar interactions and hydrogen bonding.
Chloroform4.8Less FavorableWeaker dipole-dipole interactions.
Hexane1.9Least FavorablePrimarily van der Waals interactions.

This table is illustrative and based on general principles of solvation for a molecule with both polar and non-polar groups.

Computational methods can be employed to investigate the potential degradation pathways of this compound, such as hydrolysis and autoxidation.

Hydrolysis: The chlorine atom at the C4 position is a potential site for nucleophilic substitution, including hydrolysis. Theoretical calculations could model the reaction pathway for the displacement of the chloride ion by a water molecule or hydroxide (B78521) ion. The energy barrier for this reaction would indicate its likelihood under various conditions.

Autoxidation: Autoxidation involves the reaction of a compound with oxygen, often mediated by free radicals. The isopropyl group could be susceptible to radical abstraction at its tertiary carbon, initiating a radical chain reaction. Furthermore, substituted pyrimidines have been studied for their free radical scavenging activities, which implies they can interact with radical species. researchgate.netarxiv.org Computational studies could model the stability of potential radical intermediates and the energy profiles of subsequent reactions with molecular oxygen.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a ligand to a protein target.

Given the prevalence of pyrimidine derivatives in medicinal chemistry, it is plausible to hypothesize that this compound could be designed to interact with a protein target, such as a kinase or a protease. nih.gov Molecular docking studies would be the first step in predicting how this compound might bind.

In a hypothetical docking scenario against a kinase active site, the 2-amino group and one of the pyrimidine nitrogens would likely form canonical hydrogen bonds with the hinge region of the kinase. The 5-isopropyl group would be expected to occupy a hydrophobic pocket, while the 4-chloro substituent could be involved in halogen bonding or other specific interactions. The specific orientation would be scored based on the predicted binding free energy.

Studies on similar 2-amino-4-chloro-pyrimidine derivatives have shown that they can achieve favorable binding energies in the active sites of proteins like the main protease of SARS-CoV-2. nih.gov

A detailed analysis of the docked pose would reveal the key non-covalent interactions stabilizing the ligand-target complex. These interactions are crucial for binding affinity and selectivity.

Hydrogen Bonds: The 2-amino group is a primary hydrogen bond donor. The pyrimidine ring nitrogens can act as hydrogen bond acceptors. These interactions are often critical for anchoring the ligand in the binding site. nih.gov

Alkyl and Pi-Alkyl Interactions: The isopropyl group at the C5 position can form favorable van der Waals and hydrophobic interactions with non-polar residues such as leucine, valine, and isoleucine in a hydrophobic pocket. nih.gov

Pi-Anion and Other Pi Interactions: The electron-deficient pyrimidine ring could potentially engage in pi-stacking with aromatic residues (e.g., phenylalanine, tyrosine) or pi-anion interactions with negatively charged residues (e.g., aspartate, glutamate).

Table 3: Hypothetical Non-Covalent Interactions of this compound in a Kinase Active Site

Interaction TypePotential Interacting ResiduesMoiety of Ligand InvolvedPredicted Significance
Hydrogen BondHinge Region (e.g., Alanine, Cysteine)2-Amino group, N1 of PyrimidineHigh (Anchoring)
Alkyl/HydrophobicLeucine, Valine, Isoleucine5-Isopropyl groupHigh (Affinity, Selectivity)
Halogen BondCarbonyl oxygen, Serine, Threonine4-Chloro groupModerate (Specificity)
Pi-StackingPhenylalanine, TyrosinePyrimidine ringModerate (Affinity)

This table represents a hypothetical binding scenario based on common interaction patterns of similar ligands in protein active sites.

Evaluation of Binding Affinities for Research Hypotheses

The evaluation of binding affinities through computational methods like molecular docking is a cornerstone of modern drug discovery, allowing researchers to predict how a molecule might interact with a biological target. For the 2-amino-4-chloro-pyrimidine scaffold, research has been conducted to explore its potential against various targets.

A notable study investigated a series of 2-amino-4-chloro-pyrimidine derivatives for their potential inhibitory action against the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.netnih.gov This research provides a template for how the binding affinity of this compound could be evaluated. In this study, various amines were substituted at the 4-chloro position of the pyrimidine ring. nih.govresearchgate.net The binding efficiencies of these synthesized derivatives were determined through molecular docking studies. nih.govresearchgate.net

The results revealed that several of the pyrimidine derivatives exhibited strong binding affinities for the 3CLpro, in some cases superior to the control drug, Remdesivir. nih.gov For instance, a derivative featuring a bromophenyl piperazine (B1678402) moiety (Derivative 6 in the study) demonstrated the highest binding energy score of -8.12 kcal/mol, with a corresponding inhibition constant of 1.11 µM. nih.govresearchgate.net This strong interaction was stabilized by multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the protease. nih.gov

Below is an interactive data table summarizing the binding energy scores of several derivatives from the study, illustrating the type of data generated in such an investigation.

DerivativeBinding Energy (kcal/mol)Inhibition Constant (µM)
Derivative 3-6.61Not Reported
Derivative 4-7.03Not Reported
Derivative 5-7.06Not Reported
Derivative 6-8.121.11
Derivative 7-7.831.83
Remdesivir (Control)-6.4119.91
Data sourced from a study on 2-amino-4-chloro-pyrimidine derivatives and their interaction with SARS-CoV-2 3CLpro. nih.gov

This type of analysis would be critical in forming research hypotheses for this compound, suggesting potential therapeutic targets and guiding the synthesis of novel, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com These models are invaluable in predicting the activity of unsynthesized compounds and in optimizing lead structures in drug discovery. For pyrimidine derivatives, QSAR studies have been employed to understand their activity as anticancer agents, antivirals, and kinase inhibitors. researchpublish.comnih.govtandfonline.comnih.gov

The development of a QSAR model involves several key steps, including the careful selection of a dataset of compounds with known activities, the calculation of molecular descriptors, and the generation and validation of a predictive model using statistical methods. researchpublish.comnih.gov

Selection of Molecular Descriptors for SAR Analysis (e.g., LogP)

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors. nih.gov These are numerical values that characterize specific properties of a molecule. Descriptors can be broadly categorized as constitutional, topological, geometrical, and physicochemical.

A particularly important descriptor in many QSAR studies is the logarithm of the octanol-water partition coefficient, or LogP . acdlabs.commolinspiration.com LogP is a measure of a molecule's hydrophobicity, which significantly influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). acdlabs.commolinspiration.com A compound's LogP value can indicate its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. acdlabs.com Online tools and software packages are available for the calculation of LogP and other descriptors based on the chemical structure. molinspiration.comvcclab.org

Other classes of descriptors frequently used in QSAR studies of pyrimidine derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule. tandfonline.com

Electronic descriptors: These quantify the electronic properties, such as partial atomic charges and dipole moments, which are crucial for understanding electrostatic interactions. nih.gov

Steric descriptors: These relate to the three-dimensional size and shape of the molecule, influencing how it fits into a binding site.

The table below provides an example of different types of molecular descriptors and their relevance in QSAR modeling.

Descriptor ClassExampleRelevance
PhysicochemicalLogPMeasures hydrophobicity, influencing absorption and distribution. acdlabs.com
TopologicalWiener IndexDescribes molecular branching and compactness.
ElectronicDipole MomentIndicates the polarity of the molecule, affecting interactions. nih.gov
ConstitutionalMolecular WeightThe total mass of the molecule.

Development of Predictive Models for Structure-Property Relationships

Once a set of descriptors has been calculated for a series of compounds with known activities, a predictive model can be developed. This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). nih.govyoutube.com

For example, in a QSAR study of pyrimidine derivatives as VEGFR-2 inhibitors, researchers used MLR and ANN to build models that could predict the anticancer activity of the compounds. nih.gov The models were developed using a "training set" of molecules and then validated using a "test set" to ensure their predictive power. nih.govyoutube.com The quality of a QSAR model is assessed using various statistical parameters, including:

Correlation coefficient (R²): This indicates how well the model fits the data. A value closer to 1 suggests a better fit. nih.gov

Root Mean Square Error (RMSE): This measures the deviation between the predicted and actual values. nih.gov

Cross-validated R² (Q²): This assesses the predictive ability of the model. nih.gov

A study on aminopyrido[2,3-d]pyrimidin-7-yl derivatives as anticancer agents demonstrated that physicochemical and topological descriptors had the most significant influence on their activity, with R² values up to 0.956. tandfonline.com Similarly, a data-driven machine learning QSAR model for pyrimidine and uracil (B121893) derivatives showed high predictive capability, with a difference of only 0.02 between the predicted and experimentally tested activity for the most active new compound. nih.gov

The development of such predictive models for a series including this compound would enable the in silico screening of virtual libraries of related compounds, prioritizing the synthesis of those with the highest predicted activity and best drug-like properties. researchgate.net This approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates.

Biological and Bio Medicinal Research Applications of 4 Chloro 5 Isopropylpyrimidin 2 Amine As a Chemical Probe and Intermediate

Role as a Building Block in Drug Discovery Research

As a chemical intermediate, 4-Chloro-5-isopropylpyrimidin-2-amine serves as a foundational scaffold for constructing more complex molecules. The chlorine atom at the C4 position is a key reactive handle, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of functional groups, including different amines, alcohols, or thiols, enabling the systematic modification of the molecule's properties. acs.org

The 2-amino-4-chloropyrimidine (B19991) core is a well-established starting point for the synthesis of potent biological agents, most notably kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov By displacing the C4-chloro group with various amine-containing fragments, researchers can generate extensive libraries of compounds for screening against different biological targets.

For example, a general method for synthesizing derivatives involves the microwave-assisted reaction of a 2-amino-4-chloropyrimidine with a substituted amine in the presence of a base like triethylamine (B128534). nih.gov This approach has been used to create a series of pyrimidine (B1678525) derivatives that were subsequently tested for anticancer activity. nih.gov

Similarly, this scaffold is instrumental in developing inhibitors for other enzyme classes and for modulators of G-protein coupled receptors (GPCRs). Research into 5-HT2C receptor agonists, which are relevant for treating conditions like obesity and schizophrenia, has utilized 2,5-disubstituted pyrimidines to develop potent and selective compounds. nih.gov A study on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, which are involved in the regulation of emotional behavior, also employed a multi-step synthesis starting from a dichloropyrimidine to create a library of pyrimidine-4-carboxamides. acs.org

The following table illustrates examples of pyrimidine derivatives synthesized from a 2-amino-4-chloropyrimidine precursor and their evaluated biological activities.

Derivative ClassSynthetic ApproachBiological Target/ActivityReference
Anticancer Agents Microwave-assisted nucleophilic substitution with various amines.Human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. nih.gov
ALK/EGFR Inhibitors Multi-step synthesis involving nucleophilic substitution on a 2,5-dichloropyrimidine (B52856) core.Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). nih.gov
5-HT2C Agonists Suzuki coupling and nucleophilic substitution to create 2,5-disubstituted pyrimidines.Serotonin 2C Receptor (5-HT2C). nih.gov
NAPE-PLD Inhibitors Multi-step synthesis involving sequential nucleophilic substitutions at C4 and C2 positions.N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.org

Beyond their direct therapeutic potential, substituted pyrimidines like this compound are valuable for creating chemical probes. These probes are essential tools for basic biological research, allowing for the study of enzyme function, pathway elucidation, and target validation. The reactivity of the chloro-substituent allows for the covalent attachment of reporter tags, such as fluorophores, biotin, or photo-affinity labels.

Selective 5-HT2C agonists derived from pyrimidine scaffolds have been suggested for use in the development of Positron Emission Tomography (PET) radiotracers, which would enable the visualization and study of these receptors in the living brain. nih.gov Furthermore, by developing potent and selective inhibitors for understudied kinases from pyrimidine libraries, researchers can create chemical tools to probe the specific biological roles of these enzymes in neurodegeneration and other diseases. acs.org

Structure-Activity Relationship (SAR) Investigations in Related Pyrimidine-2-amine Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For the pyrimidine-2-amine scaffold, SAR investigations typically focus on modifying substituents at the C2, C4, and C5 positions to optimize potency, selectivity, and pharmacokinetic properties.

Systematic modification of the pyrimidine core has revealed key structural features that govern biological activity. In one study, a series of 2-amino-4-chloropyrimidine derivatives were synthesized and tested for anticancer activity against HCT116 and MCF7 cell lines. nih.gov The results showed that the nature of the substituent introduced at the C4 position significantly impacted cytotoxicity.

The table below summarizes the in vitro anticancer activity of several such derivatives, demonstrating the effect of different substitutions.

CompoundC4-SubstituentHCT116 EC50 (µM)MCF7 EC50 (µM)
1 4-methylpiperazin-1-yl>100>100
2 4-phenylpiperazin-1-yl>100>100
3 morpholino>100>100
4 4-benzoylpiperdin-1-yl>100>100
5 4-benzylpiperdin-1-yl>100>100
6 4-(4-chlorobenzyl)piperdin-1-yl89.24 ± 1.3689.37 ± 1.17
7 4-cinnamylpiperazin-1-yl>100>100
Data sourced from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. nih.gov

This data indicates that among the tested analogs, the presence of a 4-(4-chlorobenzyl)piperidine (B1587799) group at the C4 position conferred the highest cytotoxic activity. nih.gov

In the development of 5-HT2C agonists, SAR studies revealed that the substitution pattern of cyclic amines at the C2 position and the nature of a fluorophenylalkoxy group at the C5 position were critical for agonistic activity. nih.gov Similarly, extensive SAR on pyrimidine-4-carboxamides as NAPE-PLD inhibitors led to the discovery that specific stereochemistry and substituents at three different positions were required to achieve high potency. acs.org

The insights gained from SAR studies enable the rational design of new, improved analogues. By understanding which structural features are responsible for desired activity, chemists can design molecules that enhance specific interactions with the biological target, such as hydrogen bonding or hydrophobic interactions. researchgate.netresearchgate.net

A clear example of this is the development of a potent dual ALK/EGFR kinase inhibitor. nih.gov Starting from a known ALK inhibitor, TAE684, which features a dichloropyrimidine core, researchers rationally designed a new series of compounds to also inhibit EGFR, a key target in non-small cell lung cancer. This involved modifying the substituents on the 2,4-diaminopyrimidine (B92962) scaffold to optimize interactions within the ATP-binding sites of both kinases, ultimately leading to a compound capable of overcoming drug resistance. nih.gov

Another strategy involves a "mix-and-match" approach. Researchers have taken side chains from known, well-characterized pyrimidine-based kinase inhibitors and combined them in new ways on the aminopyrimidine core. acs.org By also modifying the C5-position, which is situated near the "gatekeeper" residue of the kinase binding pocket, they were able to impart improved kinome-wide selectivity to the new compounds, creating more precise tools for studying specific kinases. acs.org

Mechanistic Studies of Biological Actions at the Molecular Level

Understanding how a compound works at the molecular level is crucial for its development as a therapeutic or research tool. For pyrimidine-based compounds, a primary mechanism of action is the inhibition of protein kinases. nih.govnih.gov Because the pyrimidine scaffold is an isostere of adenine, these molecules can compete with endogenous ATP for binding to the kinase's active site. rsc.org

Molecular docking studies are frequently used to predict and rationalize the binding modes of these inhibitors. nih.gov For instance, in a series of pyrimidine derivatives designed as potential inhibitors of the SARS-CoV-2 main protease, docking simulations showed that the most active compound formed three hydrogen bonds with key amino acid residues (Phe140 and Asn142) in the active site. nih.gov These specific interactions, along with favorable hydrophobic contacts, explain the compound's binding affinity.

In the context of kinase inhibition, the 2-aminopyrimidine (B69317) moiety typically forms one or more critical hydrogen bonds with residues in the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. This interaction mimics the way ATP binds and is essential for inhibitory activity. nih.govrsc.org The substituents at other positions of the pyrimidine ring then extend into other pockets of the active site, determining the inhibitor's potency and its selectivity for one kinase over others. For example, in the design of dual-target BRD4/PLK1 inhibitors, the amino pyrimidine scaffold was maintained specifically to form hydrogen bonds with key amino acids in the PLK1 binding site, while other parts of the molecule were designed to interact with the BRD4 pocket. nih.gov

Hypothesized Mechanisms of Action (e.g., enzyme inhibition, receptor interaction)

There is a lack of specific studies detailing the hypothesized mechanisms of action for this compound. Generally, compounds of this nature, particularly pyrimidine derivatives, are investigated for their potential to interact with biological macromolecules. A common hypothesized mechanism of action for such compounds is enzyme inhibition. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the various substituents can form hydrophobic, electrostatic, or other interactions within the active site of an enzyme.

In broader research on related compounds, derivatives of 2-amino-4-chloro-pyrimidine have been investigated for their potential inhibitory action against the SARS-CoV-2 main protease through computational docking studies. This suggests that the aminopyrimidine core can serve as a scaffold for molecules designed to inhibit specific enzymes. Another area of investigation for similar chloropyrimidine structures is the inhibition of protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. For instance, a derivative of 4-chloropyrimidine (B154816) has been identified as a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). However, it is crucial to note that these findings pertain to derivatives and not to this compound itself.

Identification of Potential Molecular Targets

Specific molecular targets for this compound have not been identified in the available literature. The identification of molecular targets is a critical step in drug discovery and is often achieved through a combination of computational modeling and experimental screening.

Based on research into analogous compounds, potential molecular targets for derivatives of this chemical class include:

Viral Proteases: As suggested by in-silico studies on related 2-amino-4-chloro-pyrimidine derivatives, the main protease of viruses like SARS-CoV-2 could be a potential target.

Protein Kinases: Given that more complex molecules incorporating a 4-chloropyrimidine core have been shown to inhibit kinases like ALK and EGFR, these enzymes represent a class of potential targets.

The following table summarizes potential molecular targets that have been investigated for derivatives of the 4-chloropyrimidine scaffold.

Potential Molecular TargetTherapeutic AreaResearch ContextCitation
SARS-CoV-2 Main ProteaseAntiviralInvestigated for derivatives of 2-amino-4-chloro-pyrimidine.
Anaplastic Lymphoma Kinase (ALK)OncologyA target for a dual-kinase inhibitor derived from a 4-chloropyrimidine structure.
Epidermal Growth Factor Receptor (EGFR)OncologyA target for a dual-kinase inhibitor derived from a 4-chloropyrimidine structure.

Applications in Chemical Biology Tool Development

While this compound is a plausible starting material for the development of chemical biology tools, there are no specific examples of its use for this purpose in the reviewed literature. Its structure, featuring a reactive chlorine atom and an amino group on a pyrimidine core, makes it a versatile scaffold for chemical elaboration.

Agrochemical and Materials Science Research Applications of 4 Chloro 5 Isopropylpyrimidin 2 Amine

Utilization in Agrochemical Research

In the quest for more effective and environmentally conscious agricultural solutions, 4-Chloro-5-isopropylpyrimidin-2-amine serves as a crucial starting material for the development of new crop protection agents.

Synthesis of Potential Fungicidal and Herbicidal Agents

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in agrochemicals, and this compound provides a valuable platform for creating new derivatives with potent fungicidal and herbicidal activities. The presence of the chloro group allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups to modulate the biological activity of the resulting compounds.

For instance, research has demonstrated the synthesis of novel pyrimidine derivatives with significant antifungal properties. By reacting chloropyrimidines with other heterocyclic moieties, scientists have developed compounds that exhibit inhibitory effects against a range of plant pathogens. One study detailed the synthesis of pyrimidine amine-containing isothiazole coumarins which showed promising fungicidal activity. While not specifying the 5-isopropyl substitution, this research highlights the general strategy of utilizing the reactivity of the chloro-pyrimidine core.

Similarly, in the field of herbicide development, pyrimidine derivatives are known to be effective. The general class of pyrimidine-based herbicides is used to control broadleaf weeds in various agricultural and non-agricultural settings researchgate.netnih.gov. The synthesis of new herbicidal agents often involves the modification of the pyrimidine ring to enhance efficacy and selectivity. The versatility of this compound makes it an attractive candidate for such synthetic endeavors, allowing for the creation of a diverse library of compounds for screening and optimization.

Table 1: Examples of Agrochemical Agents Derived from Pyrimidine Scaffolds

Compound Class Target Pest/Weed Synthetic Strategy
Pyrimidine amine-containing isothiazole coumarins Plant pathogenic fungi Nucleophilic substitution of a chloropyrimidine

Investigation of Environmental Impact of Derived Agrochemicals

A critical aspect of developing new agrochemicals is understanding their environmental fate and potential impact. Agrochemicals derived from pyrimidine amines are subject to various degradation processes in the environment, including microbial degradation, chemical hydrolysis, and photodegradation missouri.edu.

The United States Environmental Protection Agency (EPA) has noted that "pyrimidine amine" can be a degradation product of certain sulfonylurea herbicides ekb.eg. This indicates that the pyrimidine amine core can persist in the environment, at least for a period, after the parent compound has broken down. The environmental fate of a pesticide is influenced by its chemical properties and the environmental conditions researchgate.net. Factors such as soil type, pH, temperature, and microbial activity all play a role in the degradation process missouri.edu.

The primary ecological risks associated with pyridine (B92270) and pyrimidine herbicides are often related to non-target terrestrial plants through spray drift and runoff nih.gov. Therefore, research into the environmental impact of new agrochemicals derived from this compound would involve studying their persistence in soil and water, their potential for leaching into groundwater, and their toxicity to non-target organisms. Understanding these factors is crucial for ensuring the sustainable use of any new agricultural product.

Role as a Precursor in Materials Science Research

Beyond its applications in agriculture, this compound is also a valuable precursor in the synthesis of advanced materials with tailored properties for a variety of technological applications.

Synthesis of Functional Materials with Tunable Properties

The aminopyrimidine moiety of this compound can be incorporated into larger molecular architectures to create functional materials with specific optical, electronic, or thermal properties. The ability to modify the pyrimidine ring through the reactive chlorine atom allows for the fine-tuning of these properties.

For example, pyrimidine derivatives are being investigated for their use in organic light-emitting devices (OLEDs). The electron-deficient nature of the pyrimidine ring makes it a suitable component for electron-transporting materials in these devices. By incorporating different aromatic or heterocyclic groups onto the pyrimidine core, researchers can influence the material's charge transport characteristics and emission properties.

Furthermore, the synthesis of novel polymers and coordination complexes containing the this compound unit can lead to materials with interesting liquid crystalline, photochromic, or sensing capabilities. The ability to control the molecular structure at the precursor stage is key to achieving the desired macroscopic properties in the final material.

Development of New Catalysts and Luminescent Materials

The nitrogen atoms in the pyrimidine ring and the amino group of this compound can act as coordination sites for metal ions, making it a potential ligand for the development of new catalysts. Metal complexes of aminopyrimidine derivatives have been explored for their catalytic activity in various organic transformations. For instance, palladium-catalyzed cross-coupling reactions are a common method for synthesizing complex molecules, and aminopyrimidine ligands can be employed to modulate the activity and selectivity of the palladium catalyst mdpi.com. Research in this area is ongoing to discover new catalytic systems for efficient and selective chemical synthesis.

In the realm of luminescent materials, pyrimidine derivatives have shown significant promise. The extended π-systems that can be created by functionalizing the pyrimidine ring often lead to compounds with interesting photophysical properties, including fluorescence and phosphorescence. These materials have potential applications in areas such as bio-imaging, sensors, and solid-state lighting. Studies have shown that the emission properties of pyrimidine-based fluorophores can be tuned by altering the substituents on the pyrimidine ring, demonstrating the importance of versatile precursors like this compound in this field.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrimidine amine-containing isothiazole coumarins
Pyridinylpyrimidine derivatives
Sulfonylurea herbicides

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Methodologies

Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on methods that utilize hazardous solvents, toxic reagents, and significant energy inputs, leading to environmental concerns and waste generation. rasayanjournal.co.inresearchgate.net The future of synthesizing 4-Chloro-5-isopropylpyrimidin-2-amine lies in the adoption of green chemistry principles, which aim to create safer, more efficient, and environmentally benign processes. rasayanjournal.co.in

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and enhance the purity of the final compound compared to conventional heating methods. rasayanjournal.co.in

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation offers an energy-efficient method to promote reactions, often at room temperature, thereby minimizing thermal degradation of products. researchgate.netjmaterenvironsci.com

Solvent-Free and Aqueous Media Reactions: Conducting reactions without organic solvents or in water is a cornerstone of green chemistry. jmaterenvironsci.comresearchgate.net Research into solid-state reactions or using water as a solvent for the synthesis of this compound is a critical avenue.

Use of Green Catalysts: Investigating the use of reusable, non-toxic, and biodegradable catalysts, such as solid acid catalysts or biocatalysts, can replace hazardous reagents and simplify product purification. researchgate.netingentaconnect.com

MethodologyPrinciplePotential Advantages for Synthesizing this compound
Microwave-Assisted SynthesisUtilizes microwave energy for rapid and uniform heating of reactants.Shorter reaction times, higher yields, and improved product purity. rasayanjournal.co.in
Ultrasound-Assisted SynthesisEmploys acoustic cavitation to enhance chemical reactivity.Energy efficiency, milder reaction conditions, and faster reaction rates. researchgate.net
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step to form the product.Increased atom economy, reduced waste, and simplified procedures. rasayanjournal.co.in
Solvent-Free SynthesisReactions are conducted in the absence of a solvent, often using grinding techniques.Eliminates solvent waste, reduces environmental impact, and can lead to cost savings. researchgate.net
Green CatalystsUse of reusable or biodegradable catalysts (e.g., ionic liquids, solid acids).Minimizes toxic waste, allows for catalyst recycling, and simplifies workup. rasayanjournal.co.iningentaconnect.com

Advanced Mechanistic Elucidation of Complex Reactions

A profound understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and designing novel derivatives. While general mechanisms for pyrimidine synthesis are known, the specific influence of the chloro, isopropyl, and amine substituents on reaction pathways warrants detailed investigation.

Future research should focus on:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, identify transition states, and calculate activation energies can provide deep insights into the reaction mechanism at a molecular level. mdpi.com

In-situ Spectroscopic Analysis: Utilizing advanced spectroscopic techniques like real-time NMR and IR spectroscopy to monitor reaction progress can help identify transient intermediates and byproducts, offering a clearer picture of the reaction sequence.

Cascade Reaction Analysis: For multicomponent or tandem reactions, it is vital to elucidate the sequence of bond formations, such as potential inverse electron-demand Diels-Alder (IEDDA) reactions followed by retro-Diels-Alder steps or annulation-oxidation sequences. mdpi.comrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery. nih.gov These technologies can be applied to this compound to accelerate the design of new derivatives with tailored properties and to predict their behavior.

Unexplored avenues in this domain include:

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives of this compound based on their molecular structure. researchgate.net This can significantly reduce the need for laborious trial-and-error experimentation.

Generative AI for Novel Scaffolds: Using generative models to design new molecules based on the pyrimidine scaffold of this compound. springernature.com These models can explore a vast chemical space to identify compounds with a high probability of possessing desired characteristics, such as enhanced binding affinity to a biological target. springernature.comtechnologynetworks.com

Reaction Outcome Prediction: Applying AI algorithms to predict the most effective reagents, catalysts, and conditions for synthesizing new derivatives, thereby optimizing synthetic routes and improving yields. nih.gov

Structure-Activity Relationship (SAR) Analysis: Employing ML to analyze SAR data can uncover complex patterns and identify the key structural features of this compound derivatives that are critical for their activity. nih.gov

AI/ML ApplicationObjectivePotential Impact on Research
Predictive ModelingForecast properties (e.g., solubility, bioactivity, toxicity) of new derivatives.Prioritizes the synthesis of the most promising compounds, saving time and resources. researchgate.net
Generative DesignCreate novel molecular structures with desired property profiles.Accelerates the discovery of new leads and functional molecules. springernature.com
Retrosynthesis PredictionIdentify optimal synthetic pathways for target molecules.Streamlines the process of chemical synthesis planning. nih.gov
SAR AnalysisElucidate complex relationships between chemical structure and biological activity.Guides the rational design of more potent and selective compounds. nih.gov

Exploration of New Application Areas in Scientific Research

The pyrimidine core is a privileged scaffold found in a vast array of biologically active compounds and functional materials. nih.govgrowingscience.com While some applications of pyrimidine derivatives are well-established, this compound itself remains largely unexplored. A systematic investigation into its properties could unveil new applications.

Promising research directions include:

Medicinal Chemistry: Screening this compound and its derivatives for a wide range of biological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties, is a high-priority research area. mdpi.comjrasb.com Its structure could serve as a starting point for developing inhibitors for various enzymes or receptor antagonists.

Agrochemicals: Many commercial herbicides and fungicides contain a pyrimidine ring. mdpi.com Evaluating the potential of this compound and its analogues as active ingredients in new agrochemical formulations is a viable research avenue.

Materials Science: Pyrimidine-containing compounds have applications as corrosion inhibitors and in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. mdpi.com The specific electronic properties conferred by the chloro and isopropyl groups could be harnessed for these advanced material applications.

Chemical Probes and Bioimaging: Functionalized pyrimidine derivatives can be developed as fluorescent probes for bioimaging or as chemical tools to study biological processes. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-Chloro-5-isopropylpyrimidin-2-amine, and what are critical optimization parameters?

  • Methodology : A typical approach involves nucleophilic substitution or halogenation of pyrimidine precursors. For example, chlorination using phosphoryl chloride (POCl₃) under reflux conditions is a key step, as seen in analogous pyrimidine syntheses . Optimization parameters include reaction temperature (70–100°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric control of reagents to minimize byproducts like over-chlorinated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

  • Methodology :

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid skin exposure due to potential irritancy, as noted in safety data for structurally similar chloropyrimidines .
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or degradation. Monitor for discoloration or precipitate formation as indicators of instability .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Methodology :

  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to quantify impurities. Purity thresholds ≥95% are typical for research-grade material .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., isopropyl group at C5, chloro at C4). Key signals include δ ~8.5 ppm (pyrimidine H6) and δ ~1.3 ppm (isopropyl CH₃) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and isotopic chlorine patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) for this compound derivatives?

  • Methodology :

  • Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers in isopropyl groups) causing signal splitting .
  • X-ray Crystallography : Resolve ambiguous assignments by determining solid-state structure. For example, intramolecular hydrogen bonds (N–H⋯N) in pyrimidines can influence tautomerism and spectral profiles .
  • DFT Calculations : Compare experimental and computed chemical shifts to identify conformational outliers .

Q. What strategies are effective in studying the biological activity of this compound, such as enzyme inhibition or antimicrobial effects?

  • Methodology :

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for kinase inhibition). IC₅₀ values are determined via dose-response curves (1 nM–100 µM range) .
  • Microbiological Testing : Evaluate antimicrobial activity using broth microdilution (MIC/MBC assays) against Gram-positive/negative strains. Structural analogs show activity at 10–50 µg/mL, suggesting similar screening ranges .
  • SAR Studies : Modify substituents (e.g., replacing isopropyl with cyclopropyl) to correlate structural changes with bioactivity .

Q. How can computational modeling guide the design of this compound derivatives for targeted receptor binding?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in receptor active sites (e.g., kinase ATP-binding pockets). Focus on key interactions: chloro group with hydrophobic pockets, amine with catalytic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

Data Contradictions and Validation

Q. How should researchers address conflicting reports on the reactivity of the chloro substituent in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents). For example, DMSO accelerates SNAr reactions due to its high polarity .
  • Isotopic Labeling : Use ³⁶Cl-labeled compounds to track substitution pathways and identify competing mechanisms (e.g., elimination vs. substitution) .

Q. What experimental evidence supports the stability of this compound under physiological conditions?

  • Methodology :

  • pH Stability Profiling : Incubate compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; chloropyrimidines typically degrade <10% at neutral pH but hydrolyze rapidly under acidic/basic conditions .
  • Plasma Stability Assays : Test compound stability in human plasma (37°C, 1–6 hours) to assess suitability for in vivo studies .

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Feasible Synthetic Routes

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4-Chloro-5-isopropylpyrimidin-2-amine
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4-Chloro-5-isopropylpyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.